molecular formula C18H22N2OS B1309727 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 763128-02-5

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No.: B1309727
CAS No.: 763128-02-5
M. Wt: 314.4 g/mol
InChI Key: UBVXGSIJWMJKLM-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide is an organic compound with the molecular formula C18H22N2OS It is characterized by the presence of an acetamide group, a butylphenyl group, and a sulfanyl group attached to an aminophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-aminothiophenol with an appropriate halogenated compound to form the sulfanyl intermediate.

    Acylation Reaction: The sulfanyl intermediate is then subjected to an acylation reaction with 4-butylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The acetamide group may also interact with various enzymes, influencing their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
  • 2-[(4-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide is unique due to the presence of the butylphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVXGSIJWMJKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407453
Record name 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763128-02-5
Record name 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-AMINOPHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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